molecular formula C12H10F2N2O3 B13701765 Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13701765
M. Wt: 268.22 g/mol
InChI Key: HHYJCXZZWRDARB-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a difluorobenzyl group attached to the oxadiazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 3,5-difluorobenzyl bromide with ethyl 1,2,4-oxadiazole-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The difluorobenzyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The difluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3,5-difluorophenyl)-1,2,4-oxadiazole-5-carboxylate
  • Ethyl 3-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate
  • Ethyl 3-(3-chlorobenzyl)-1,2,4-oxadiazole-5-carboxylate

Uniqueness

Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the difluorobenzyl group, which can significantly influence its chemical and biological properties. The difluorobenzyl group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10F2N2O3

Molecular Weight

268.22 g/mol

IUPAC Name

ethyl 3-[(3,5-difluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C12H10F2N2O3/c1-2-18-12(17)11-15-10(16-19-11)5-7-3-8(13)6-9(14)4-7/h3-4,6H,2,5H2,1H3

InChI Key

HHYJCXZZWRDARB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CC2=CC(=CC(=C2)F)F

Origin of Product

United States

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